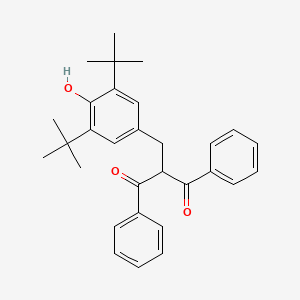
2-(3,5-Di-tert-butyl-4-hydroxybenzyl)-1,3-diphenylpropane-1,3-dione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-[3,5-DI(TERT-BUTYL)-4-HYDROXYBENZYL]-1,3-DIPHENYL-1,3-PROPANEDIONE is a complex organic compound known for its significant antioxidant properties. This compound is often used in various industrial applications due to its ability to inhibit oxidation processes, thereby extending the shelf life of products.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[3,5-DI(TERT-BUTYL)-4-HYDROXYBENZYL]-1,3-DIPHENYL-1,3-PROPANEDIONE typically involves the reaction of 3,5-di-tert-butyl-4-hydroxybenzaldehyde with 1,3-diphenyl-1,3-propanedione under controlled conditions. The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium carbonate, and the mixture is heated to facilitate the reaction .
Industrial Production Methods
On an industrial scale, the production of this compound involves similar synthetic routes but with optimized conditions to ensure high yield and purity. The process may include additional steps such as purification through recrystallization or chromatography to remove any impurities .
Chemical Reactions Analysis
Types of Reactions
2-[3,5-DI(TERT-BUTYL)-4-HYDROXYBENZYL]-1,3-DIPHENYL-1,3-PROPANEDIONE undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form quinones and other oxidation products.
Reduction: It can be reduced to form corresponding alcohols or other reduced forms.
Substitution: The compound can undergo substitution reactions, particularly at the hydroxyl group, to form ethers or esters.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Substitution reactions often involve reagents like alkyl halides or acyl chlorides in the presence of a base.
Major Products
The major products formed from these reactions include quinones, alcohols, ethers, and esters, depending on the specific reaction conditions and reagents used .
Scientific Research Applications
2-[3,5-DI(TERT-BUTYL)-4-HYDROXYBENZYL]-1,3-DIPHENYL-1,3-PROPANEDIONE has a wide range of applications in scientific research:
Chemistry: It is used as an antioxidant in various chemical formulations to prevent oxidation and degradation of products[][3].
Biology: The compound is studied for its potential protective effects against oxidative stress in biological systems[][3].
Medicine: Research is ongoing to explore its potential therapeutic applications in preventing oxidative damage in diseases such as cancer and neurodegenerative disorders[][3].
Industry: It is widely used in the plastics and rubber industries as a stabilizer to enhance the durability and longevity of products[][3].
Mechanism of Action
The antioxidant effect of 2-[3,5-DI(TERT-BUTYL)-4-HYDROXYBENZYL]-1,3-DIPHENYL-1,3-PROPANEDIONE is primarily due to its ability to donate hydrogen atoms, thereby neutralizing free radicals and preventing oxidative damage. The compound targets reactive oxygen species (ROS) and reactive nitrogen species (RNS), inhibiting their harmful effects on cells and tissues .
Comparison with Similar Compounds
Similar Compounds
3,5-Di-tert-butyl-4-hydroxytoluene (BHT): A widely used antioxidant in food and cosmetics.
2,6-Di-tert-butyl-4-methylphenol: Another antioxidant with similar properties.
Butylated hydroxyanisole (BHA): Commonly used in food preservation.
Uniqueness
2-[3,5-DI(TERT-BUTYL)-4-HYDROXYBENZYL]-1,3-DIPHENYL-1,3-PROPANEDIONE is unique due to its specific molecular structure, which provides enhanced stability and effectiveness as an antioxidant compared to other similar compounds .
Properties
Molecular Formula |
C30H34O3 |
|---|---|
Molecular Weight |
442.6 g/mol |
IUPAC Name |
2-[(3,5-ditert-butyl-4-hydroxyphenyl)methyl]-1,3-diphenylpropane-1,3-dione |
InChI |
InChI=1S/C30H34O3/c1-29(2,3)24-18-20(19-25(28(24)33)30(4,5)6)17-23(26(31)21-13-9-7-10-14-21)27(32)22-15-11-8-12-16-22/h7-16,18-19,23,33H,17H2,1-6H3 |
InChI Key |
CZLRVLVRXRTHSZ-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)C1=CC(=CC(=C1O)C(C)(C)C)CC(C(=O)C2=CC=CC=C2)C(=O)C3=CC=CC=C3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


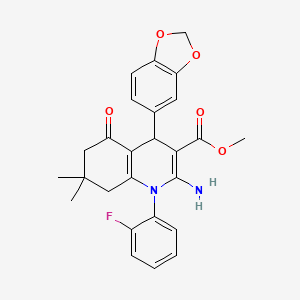
![6-Amino-3-(methoxymethyl)-4-(3-nitrophenyl)-1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile](/img/structure/B11103717.png)
![3-Methyl-5-[2-(3-methyl-thiazolidin-2-ylidene)-ethylidene]-2-thioxo-thiazolidin-4-one](/img/structure/B11103729.png)
![ethyl 4-{[(2Z)-6-(methylcarbamoyl)-4-oxo-3-(prop-2-en-1-yl)-1,3-thiazinan-2-ylidene]amino}benzoate](/img/structure/B11103749.png)

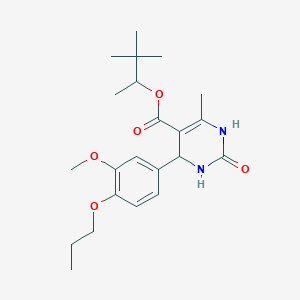
![Methyl 2-{[4-(diethylamino)phenyl]sulfanyl}-3,3,3-trifluoro-2-(trifluoromethyl)propanoate](/img/structure/B11103765.png)
![3,4-dichloro-N-[5-(1H-indol-3-ylmethyl)-1,3,4-thiadiazol-2-yl]benzamide](/img/structure/B11103766.png)
![N-[(E)-(2,4-dichlorophenyl)methylidene]-4-(8-methyl-3a,4,5,9b-tetrahydro-3H-cyclopenta[c]quinolin-4-yl)aniline](/img/structure/B11103768.png)
![N'-[(E)-[4-(Benzyloxy)-3-methoxyphenyl]methylidene]-2-methoxy-2-phenylacetohydrazide](/img/structure/B11103769.png)
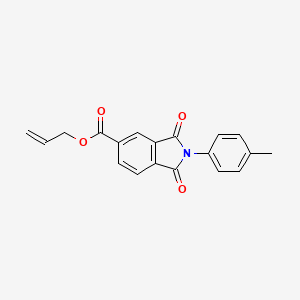
![2-Chloro-N'-[(E)-(3-phenoxyphenyl)methylidene]benzohydrazide](/img/structure/B11103774.png)
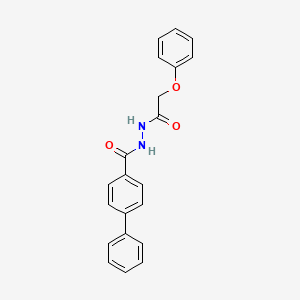
![4-methoxy-2-[(E)-(2-pyridylhydrazono)methyl]phenol](/img/structure/B11103783.png)
